Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate
Description
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8,13H,5H2,1H3 |
InChI Key |
ZYZIXXLACOSYMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-difluorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3-(2,6-difluorophenyl)-3-oxopropanoate.
Reduction: 3-(2,6-difluorophenyl)-3-hydroxypropanol.
Substitution: 3-(2,6-difluoro-4-nitrophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate: Similar in structure but contains a bromine atom instead of a hydroxy group.
3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Contains a fluorophenyl group and a prop-2-en-1-one moiety.
Uniqueness
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxy group and a difluorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This compound features a difluorophenyl group attached to a hydroxypropanoate moiety, which contributes to its unique chemical properties and possible interactions with biological systems. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential applications in medicine and agriculture.
Chemical Structure and Properties
- Molecular Formula : C11H12F2O3
- Molecular Weight : Approximately 232.21 g/mol
- Functional Groups : Hydroxyl group (-OH), ester group (-COO-), difluorophenyl group
The presence of the difluorophenyl group is significant as fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy in biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
- Receptor Binding : The difluorophenyl moiety may enhance binding affinity to specific biological targets, potentially modulating signaling pathways.
- Biochemical Pathways : Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation and cancer progression .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes in pathogens .
Anticancer Potential
Research has suggested that compounds with similar structures may possess anticancer properties. The ability of this compound to induce apoptosis in cancer cells or inhibit tumor growth is under investigation.
Research Findings and Case Studies
A review of the literature reveals several studies focusing on the biological effects of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
